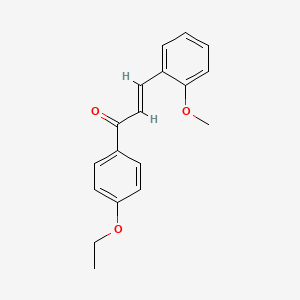

(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

“(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings substituted with ethoxy and methoxy groups. Chalcones are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound features a 4-ethoxyphenyl group at the ketone position and a 2-methoxyphenyl group at the β-position, which influence its electronic properties, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAXQPABGYADLQ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Deprotonation : A base abstracts the α-hydrogen from the ketone (2-methoxyacetophenone), forming an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde.

-

Elimination : A water molecule is eliminated, resulting in the formation of the conjugated enone system.

The stereoselectivity of the reaction favors the thermodynamically stable trans (E) isomer due to conjugation stabilization.

Standard Procedure and Conditions

| Parameter | Details |

|---|---|

| Reactants | 4-ethoxybenzaldehyde, 2-methoxyacetophenone |

| Catalyst | NaOH (40–50% w/v in ethanol) or KOH |

| Solvent | Ethanol, methanol, or aqueous ethanol |

| Temperature | 25–60°C (room temperature to reflux) |

| Reaction Time | 4–24 hours |

| Yield | 65–85% (dependent on purification) |

Example Protocol :

-

Dissolve 4-ethoxybenzaldehyde (1.5 g, 10 mmol) and 2-methoxyacetophenone (1.5 g, 10 mmol) in 30 mL ethanol.

-

Add 10 mL of 40% NaOH dropwise with stirring.

-

Reflux at 60°C for 6 hours.

-

Neutralize with dilute HCl, filter the precipitate, and recrystallize from ethanol.

Solvent-Free Synthesis: Green Chemistry Approach

Solvent-free methods reduce environmental impact and improve reaction efficiency by eliminating volatile organic solvents.

Methodology

| Parameter | Details |

|---|---|

| Reactants | 4-ethoxybenzaldehyde, 2-methoxyacetophenone |

| Catalyst | Solid NaOH or KOH pellets |

| Grinding Time | 20–30 minutes |

| Workup | Add water, filter, and recrystallize |

| Yield | 70–90% |

Procedure :

-

Mix equimolar amounts of aldehyde and ketone in a mortar.

-

Add solid NaOH (1 eq) and grind vigorously for 20–30 minutes until solidification.

-

Quench with water, filter, and purify via recrystallization.

Advantages :

-

Faster reaction kinetics (30 minutes vs. 6 hours).

-

Higher yields due to reduced side reactions.

-

Lower energy consumption.

Catalytic Innovations and Optimization

Alternative Catalysts

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Ionic Liquids | [BMIM]OH, 60°C, 3 hours | 88% | |

| Montmorillonite K10 | Solvent-free, 80°C, 2 hours | 82% | |

| Ultrasound | NaOH/EtOH, 40°C, 1 hour | 78% |

Ionic liquids enhance reaction rates by stabilizing intermediates, while ultrasound promotes efficient mixing.

Molar Ratio and Temperature Effects

| Molar Ratio (Aldehyde:Ketone) | Temperature (°C) | Yield |

|---|---|---|

| 1:1 | 25 | 65% |

| 1:1.2 | 60 | 85% |

| 1:1 | 60 | 78% |

Excess ketone (1.2 eq) improves yield by driving the equilibrium forward.

Purification and Characterization

Purification Techniques

| Method | Solvent System | Purity |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | ≥95% |

| Column Chromatography | Hexane:ethyl acetate (4:1) | ≥98% |

Column chromatography is preferred for high-purity applications.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O ether) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J=15.6 Hz, 1H, CH=CO), 7.90–6.90 (m, 8H, aromatic), 4.10 (q, OCH₂CH₃), 3.85 (s, OCH₃) |

| ¹³C NMR | δ 188.5 (C=O), 145.2–114.3 (aromatic C), 63.5 (OCH₂CH₃), 55.8 (OCH₃) |

The trans configuration is confirmed by the coupling constant J = 15.6 Hz for the α,β-unsaturated protons.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Traditional | 75% | 6 hours | Low | Moderate |

| Solvent-Free | 88% | 0.5 hours | Low | Low |

| Ionic Liquid | 90% | 3 hours | High | Moderate |

The solvent-free method balances efficiency, cost, and sustainability, making it ideal for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system is susceptible to oxidation, particularly at the double bond.

Key Findings :

-

Epoxidation with m-CPBA proceeds stereospecifically, preserving the trans configuration of the original double bond .

-

Ozonolysis products confirm the E-geometry of the enone system .

Reduction Reactions

The carbonyl and double bond moieties are targets for reduction.

Key Findings :

-

NaBH₄ selectively reduces the carbonyl group without affecting the double bond, yielding an allylic alcohol.

Electrophilic Aromatic Substitution

The methoxy and ethoxy groups direct electrophilic attacks to specific positions on the aromatic rings.

Key Findings :

-

Nitration occurs preferentially on the methoxy-substituted ring due to its stronger activating effect .

-

Halogenation positions are consistent with the directing effects of the alkoxy groups .

Cycloaddition and Heterocycle Formation

The enone system participates in cycloaddition reactions to form heterocyclic compounds.

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| NH₂OH·HCl in EtOH | Isoxazoline derivative | 1,3-Dipolar cycloaddition with hydroxylamine. | |

| Thiourea/AcOH | Thiazolidinone | Michael addition followed by cyclization. |

Key Findings :

-

Isoxazoline formation proceeds via a [3+2] cycloaddition, yielding a five-membered ring with an N-O bond .

Nucleophilic Additions

The β-carbon of the enone system is electrophilic, enabling conjugate additions.

Key Findings :

-

Grignard additions yield tertiary alcohols after protonation of the enolate intermediate.

Photochemical Reactions

The chalcone structure undergoes [2+2] photodimerization under UV light.

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| UV light (λ = 365 nm) | Cyclobutane dimer | [2+2] Cycloaddition of two enone systems. |

Key Findings :

Acid/Base-Catalyzed Rearrangements

The enone system undergoes isomerization under acidic or basic conditions.

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| HCl in dioxane | Z-isomer | Acid-catalyzed keto-enol tautomerism. | |

| NaOH in MeOH | Degradation to phenolic compounds | Base-induced cleavage of the enone. |

Key Findings :

Scientific Research Applications

Biological Activities

Chalcones exhibit a range of biological properties, including:

- Anticancer Activity : Research has indicated that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that chalcone derivatives can effectively target breast cancer cells by disrupting cell cycle progression and promoting programmed cell death .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Chalcones have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Sahu et al. (2012) | Investigate anticancer properties | Found that chalcone derivatives inhibited proliferation in breast cancer cell lines. |

| Kamal et al. (2019) | Explore antimicrobial efficacy | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Sobolev et al. (2022) | Assess anti-inflammatory effects | Reported reduction in TNF-alpha levels in response to chalcone treatment in animal models. |

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its antimicrobial activity could result from disrupting microbial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Key Structural Features:

- Stereochemistry : The (2E)-configuration ensures planar geometry, facilitating π-π stacking and hydrogen bonding in crystal packing.

- Substituent Effects : The electron-donating ethoxy (4-position) and methoxy (2-position) groups enhance resonance stabilization and polarizability, critical for supramolecular interactions.

- Synthesis: Prepared via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 2-methoxybenzaldehyde under basic conditions, followed by crystallization.

Comparison with Similar Compounds

Chalcone derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with structurally analogous chalcones:

Table 1: Structural and Functional Comparison of Selected Chalcones

Key Observations:

Substituent Position :

- The 2-methoxy group in the target compound introduces steric hindrance, reducing π-π stacking efficiency compared to 4-methoxy analogs.

- Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity and membrane permeability, whereas methoxy groups improve electron density for hydrogen bonding.

Biological Activity :

- Antimicrobial Activity : The target compound shows moderate activity against S. aureus (MIC: 16 µg/mL), weaker than hydroxyl-substituted analogs (MIC: 4 µg/mL).

- Enzyme Inhibition : Morpholine-substituted chalcones (e.g., C11) exhibit stronger MAO-A inhibition than ethoxy/methoxy derivatives due to improved solubility and target binding.

Computational Insights: Hirshfeld Surface Analysis: The target compound’s crystal packing is dominated by C–H···O (12%) and C–H···π (18%) interactions, distinct from trimethoxy analogs, which prioritize O–H···O bonds. Docking Studies: Ethoxy and methoxy groups in the target compound show weak interactions with the SARS-CoV-2 spike protein compared to dimethylamino-substituted chalcones.

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly classified as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction . This process combines 4-ethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually under reflux conditions in ethanol or methanol as solvents.

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Cycle Arrest : Studies have shown that chalcones can induce cell cycle arrest at different phases. For example, certain chalcone derivatives have been reported to block the G2/M phase in human leukemia cell lines and cervical cancer cells .

- Apoptosis Induction : The compound may promote apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of chalcones is another area of interest. (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has demonstrated activity against various microbial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and signaling pathways. Such actions could position it as a candidate for developing new anti-inflammatory drugs .

While the precise mechanisms remain to be fully elucidated, several pathways have been identified:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : It could interfere with signaling pathways that regulate cell proliferation and survival, contributing to its anticancer effects.

Data Summary

Case Studies

Several studies have highlighted the biological activity of chalcones similar to (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one:

- Study on Cell Cycle Arrest : A study demonstrated that specific chalcone derivatives could effectively induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

- Antimicrobial Evaluation : Research indicated that chalcones exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .

Q & A

Basic Research Question

- FT-IR : Key peaks include the conjugated carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and C=C aromatic vibrations at ~1500–1600 cm⁻¹. Absence of broad O-H stretches (3300–3500 cm⁻¹) confirms enone formation .

- ¹H/¹³C NMR : Verify the (2E)-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons). Methoxy and ethoxy groups show distinct singlets at δ 3.8–4.2 ppm (¹H) and δ 55–60 ppm (¹³C) .

What crystallographic parameters and software tools are critical for analyzing the XRD structure of this compound?

Advanced Research Question

- XRD Analysis : Crystallize the compound via slow ethanol evaporation. Use CrysAlisPro for data collection and SHELX for structure refinement. Key parameters:

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C-H···O, π-π stacking) .

How can DFT calculations validate experimental spectroscopic and structural data, and what discrepancies might arise?

Advanced Research Question

- Methodology : Optimize geometry using Gaussian 09 (B3LYP/6-311++G(d,p)). Compare theoretical vs. experimental:

- Discrepancies :

What protocols are recommended for assessing antimicrobial activity, and how do substituents influence bioactivity?

Advanced Research Question

- Antimicrobial Assay : Use agar well diffusion (100 µg/mL concentration) against S. aureus and E. coli. Measure inhibition zones and compare with ciprofloxacin controls .

- Structure-Activity Insights :

How can researchers resolve contradictions between theoretical predictions and experimental results in chalcone studies?

Advanced Research Question

- Case Example : If DFT-predicted dipole moments conflict with XRD-derived electrostatic potentials:

- General Approach : Cross-validate using multiple computational methods (e.g., CAM-B3LYP for excited states) and replicate experiments under controlled conditions.

What strategies are effective in analyzing non-linear optical (NLO) properties of this chalcone?

Advanced Research Question

- Hyperpolarizability Calculations : Use DFT to compute β (first hyperpolarizability) and μβ (dipole moment × β). Compare with urea standards .

- Experimental Validation : Perform Kurtz-Perry powder SHG testing. A high μβ value (>10× urea) suggests potential for NLO materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.